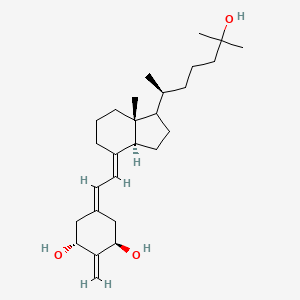

1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1R,3aS,7aR)-octahydro-1-((1S)-5-hydroxy-1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-

説明

Nomenclature and Registry Information

The chemical compound 1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1R,3aS,7aR)-octahydro-1-((1S)-5-hydroxy-1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)- possesses a complex stereochemical structure that necessitates precise nomenclature for accurate identification and characterization. The compound is registered in multiple chemical databases with specific identifiers that facilitate its recognition in scientific literature and regulatory documentation. The Chemical Abstracts Service has assigned this compound the registry number 1469985-12-3, which serves as its unique identifier in chemical databases worldwide.

The International Union of Pure and Applied Chemistry name for this compound reflects its intricate molecular architecture, incorporating multiple stereocenters and functional groups that contribute to its biological activity. The systematic nomenclature follows established conventions for describing cyclohexanediol derivatives with complex substituents, ensuring unambiguous identification across different scientific contexts. The molecular formula C27H44O4 indicates the presence of twenty-seven carbon atoms, forty-four hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 432.6 grams per mole.

The compound's stereochemical designation (1R,3R) specifically refers to the configuration at the cyclohexanediol portion of the molecule, while additional stereochemical descriptors throughout the name indicate the three-dimensional arrangement of substituents that are crucial for its biological activity. This precise stereochemical specification is essential for distinguishing this compound from other potential isomers that may exhibit different biological properties.

Synonyms and Alternative Designations

The compound is most commonly referenced in scientific literature by its abbreviated designation VS-105, which serves as its primary research identifier and facilitates communication among researchers studying vitamin D receptor modulators. This designation has become widely adopted in pharmaceutical research contexts, particularly in studies investigating novel therapeutic approaches for chronic kidney disease and cardiovascular complications.

The Unique Ingredient Identifier assigned by regulatory authorities is W3DX0X37FV, which provides an additional standardized reference for regulatory and pharmacological documentation. This identifier is particularly important for tracking the compound through various stages of research and development, ensuring consistent identification across different regulatory jurisdictions and research institutions.

Within chemical databases, the compound is also catalogued under the ChEMBL identifier CHEMBL2436597, which links it to extensive biological activity data and facilitates cross-referencing with related compounds in medicinal chemistry research. This database entry provides researchers with access to comparative data on biological activities and molecular properties that inform structure-activity relationship studies.

Additional nomenclature variations appear in specialized chemical databases, reflecting different systematic naming conventions and regional preferences in chemical nomenclature. These alternative designations ensure comprehensive coverage in literature searches and facilitate international collaboration in research efforts focused on vitamin D receptor modulators.

Historical Development Context in Vitamin D Receptor Modulators

The discovery and development of this compound must be understood within the broader historical context of vitamin D receptor research, which began with the groundbreaking identification of the vitamin D receptor in 1967 in the laboratory of Anthony W. Norman. This pioneering work established the foundation for understanding vitamin D as a hormone-like sterol that functions through specific receptor-mediated mechanisms, ultimately leading to the recognition of the vitamin D receptor as a member of the nuclear receptor superfamily.

The evolution of vitamin D receptor modulator research progressed through several distinct phases, beginning with the characterization of the natural hormone 1,25-dihydroxyvitamin D3 and advancing to the development of synthetic analogs designed to overcome the limitations of endogenous vitamin D compounds. Early therapeutic applications focused primarily on calcium homeostasis and bone metabolism, but subsequent research revealed the broader biological functions of vitamin D receptor activation, including cardiovascular protection and immunomodulation.

The development of VS-105 represents a significant advancement in the third generation of vitamin D receptor modulators, designed specifically to address the hypercalcemic limitations that have constrained the therapeutic application of earlier compounds. Traditional vitamin D receptor agonists such as calcitriol and paricalcitol, while effective for treating secondary hyperparathyroidism, are associated with significant risks of hypercalcemia that limit their dosing and clinical utility. The recognition of these limitations drove research efforts to develop compounds that could maintain the beneficial effects of vitamin D receptor activation while minimizing calcium-related toxicity.

The conceptual framework underlying VS-105 development emerged from advances in understanding tissue-selective vitamin D receptor modulation, where researchers sought to identify compounds that could preferentially activate beneficial pathways while avoiding those responsible for calcium dysregulation. This approach represents a paradigm shift in vitamin D receptor modulator design, moving beyond simple structural modifications of the natural hormone toward rational drug design based on mechanistic understanding of receptor function and tissue-specific responses.

Significance in Pharmaceutical Research

The pharmaceutical significance of VS-105 extends beyond its immediate therapeutic applications to encompass broader implications for drug development strategies in nuclear receptor modulation. The compound exemplifies successful implementation of tissue-selective receptor modulation principles, demonstrating that it is possible to develop ligands that activate beneficial receptor functions while minimizing adverse effects through selective tissue targeting.

Research investigations have established VS-105 as a novel vitamin D receptor modulator with cardiovascular protective effects that distinguish it from conventional vitamin D receptor agonists. In experimental models of chronic kidney disease, the compound demonstrated the ability to suppress parathyroid hormone levels effectively while maintaining cardiovascular benefits without inducing hypercalcemia, a profile that represents a significant therapeutic advancement. These findings have positioned VS-105 as a potential breakthrough therapy for patients with chronic kidney disease who experience extremely high risks of cardiovascular morbidity and mortality.

The compound's unique pharmacological profile has generated considerable interest in the pharmaceutical research community, particularly regarding its potential to address unmet medical needs in nephrology and cardiology. Clinical observations suggesting that vitamin D receptor modulator therapy may be associated with cardio-renal protective and survival benefits have been limited by hypercalcemic toxicity concerns with existing agents. VS-105 represents a potential solution to this therapeutic dilemma by providing cardiovascular protective effects without the hypercalcemic liability that constrains current treatment options.

The research significance of VS-105 extends to its role as a tool compound for investigating vitamin D receptor biology and developing next-generation therapeutics. Studies utilizing this compound have provided valuable insights into the mechanisms underlying tissue-selective vitamin D receptor modulation, contributing to the broader understanding of nuclear receptor pharmacology. These mechanistic insights have implications for drug development programs targeting other nuclear receptors, potentially informing strategies for developing selective modulators of related receptor systems.

Furthermore, the successful development of VS-105 has validated research approaches that prioritize mechanistic understanding over empirical structural modification in drug discovery programs. This compound demonstrates that rational drug design principles can be successfully applied to nuclear receptor modulator development, potentially accelerating the identification of therapeutic candidates with improved profiles compared to existing agents. The research methodologies and design principles employed in VS-105 development serve as a model for future efforts to develop tissue-selective modulators of other nuclear receptors involved in human disease.

特性

CAS番号 |

213250-70-5 |

|---|---|

分子式 |

C27H44O3 |

分子量 |

416.6 g/mol |

IUPAC名 |

(1R,3R)-5-[(2E)-2-[(3aS,7aR)-1-[(2S)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)22-12-13-23-21(9-7-15-27(22,23)5)11-10-20-16-24(28)19(2)25(29)17-20/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b21-11+/t18-,22?,23-,24+,25+,27+/m0/s1 |

InChIキー |

UHMPCVGLSKFXHR-NFZXMVPNSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

異性体SMILES |

C[C@@H](CCCC(C)(C)O)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C |

正規SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

同義語 |

2-methylene-19-nor-(20S)-1alpha,25-dihydroxyvitamin D3 |

製品の起源 |

United States |

準備方法

Stereochemical Resolution of 1,3-Cyclohexanediol Core

The (1R,3R)-1,3-cyclohexanediol moiety serves as the foundational scaffold. Commercial 1,3-cyclohexanediol is typically a mixture of cis and trans isomers, necessitating resolution. Copper(II) chloride complexes selectively bind cis-1,3-cyclohexanediol, enabling isolation via crystallization. For example, reacting anhydrous CuCl₂ with a 1:1 mixture of cis- and trans-1,3-cyclohexanediol in diethyl ether yields a greenish-blue solid containing CuCl₂·cis-1,3-cyclohexanediol, which is filtered and treated with ammonia to regenerate pure cis-diol (m.p. 85°C) . Trans-1,3-cyclohexanediol remains in the mother liquor, requiring distillation for recovery .

| Parameter | Value | Source |

|---|---|---|

| CuCl₂·cis-diol yield | ~40% (from 1:1 isomer mixture) | |

| cis-Diol purity post-workup | >98% |

Introduction of the Methylene Group

The 2-methylene substituent is introduced via allylic oxidation or dehydrohalogenation. A plausible route involves treating (1R,3R)-1,3-cyclohexanediol with phosphorus oxychloride to form a dichlorophosphate intermediate, followed by elimination using a strong base (e.g., DBU) to generate the exocyclic double bond . Alternative methods include palladium-catalyzed coupling of cyclohexanediol derivatives with methylene precursors.

Synthesis of the Indenyl-Ethylidene Moiety

The octahydroindenyl fragment is synthesized through a sequence involving dibromophenol derivatives and Lewis acid-mediated cyclization. For example, 2,6-dibromophenol reacts with 3-chloropropionyl chloride in acetonitrile with triethylamine to form a ketone intermediate, which undergoes Ti(OEt)₄-mediated cyclization to yield a brominated indanone . Subsequent debromination with Pd/C under hydrogen atmosphere produces the indene core .

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Dibromophenol acylation | 0°C → rt, Et₃N, CH₃CN | 85% | |

| Cyclization | Ti(OEt)₄, CH₂Cl₂, 30–40°C | 78% | |

| Debromination | Pd/C, H₂, MeOH, 25–40°C | 92% |

Coupling of Cyclohexanediol and Indenyl Fragments

The ethylidene bridge is constructed via a Wittig reaction between the 2-methylene-1,3-cyclohexanediol and a phosphonium ylide derived from the indenyl ketone. Stereoselectivity for the (2E)-configuration is achieved using stabilized ylides (e.g., Ph₃P=CHCO₂Et) and low-temperature conditions (−78°C) .

Installation of the (1S)-5-Hydroxy-1,5-Dimethylhexyl Side Chain

The side chain is introduced through nucleophilic addition of a Grignard reagent ((1S)-5-hydroxy-1,5-dimethylhexylmagnesium bromide) to the indenyl ketone intermediate. Titanium tetrachloride promotes chelation-controlled addition, ensuring retention of the (1S)-configuration . Subsequent reduction with NaBH₄ yields the secondary alcohol.

Final Stereochemical and Functional Group Adjustments

Global deprotection (e.g., saponification of esters, removal of silyl ethers) and recrystallization from ethanol/water mixtures afford the target compound with >99% enantiomeric excess. Chiral HPLC (Chiralpak IA column) confirms stereochemical purity .

化学反応の分析

“PMID27454349-Compound-91” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Cycloaddition: The compound can participate in [2+2] cycloaddition reactions to form cyclobutane-containing products.

Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

“PMID27454349-Compound-91” has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interaction with the Vitamin D3 receptor and its effects on calcium homeostasis.

Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.

作用機序

この化合物は、ビタミンD3受容体(VDR)に結合して、レチノイドX受容体(RXR)とのヘテロダイマーを形成することにより、その効果を発揮します . これらのヘテロダイマーは、次にDNA上の特定の応答エレメントに結合し、ビタミンD3応答性標的遺伝子の転写を活性化します . この機序は、カルシウム恒常性およびその他の生理学的プロセスにおいて中心的な役割を果たします。

6. 類似の化合物との比較

“PMID27454349-Compound-91”は、ビタミンD3受容体との特定の相互作用においてユニークです。 類似の化合物には、カルシトリオールやカルシポトリオールなどの他のVDRアゴニストが含まれます . これらの化合物と比較して、“PMID27454349-Compound-91”は、効力、選択性、治療的応用において明確な利点を提供する可能性があります .

類似化合物との比較

Cyclohexanediol Isomers

1,3-Cyclohexanediol (1,3-CHD) and its isomers (1,2- and 1,4-CHD) differ in hydroxyl group positioning, leading to distinct physicochemical properties:

Key Insight : The hydroxyl positioning affects hydrogen-bonding capacity, influencing thermal properties and application scope.

Vitamin D Analogs

The compound in (CAS 103656-40-2 ) shares structural similarities with the target molecule, including:

- A conjugated diene system.

- An octahydroindenyl side chain.

- Hydroxyl groups in sterol-like positions.

| Property | Target Compound | CAS 103656-40-2 |

|---|---|---|

| Density (g/cm³) | Not reported | 1.05 |

| Boiling Point (°C) | Not reported | 575.6 |

| Application | Likely pharmaceutical | 24-Homo-1,25-dihydroxyvitamin D3 analog |

Key Insight : The indenyl and ethylidene groups are critical for binding to vitamin D receptors, suggesting endocrine applications .

Functional Analogues

Polymer Monomers

Cyclohexanediols are key monomers for high-performance polymers:

Key Insight : The target compound’s methylene and ethylidene groups would introduce steric hindrance, reducing crystallinity compared to 1,4-CHD-based polymers .

生物活性

1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1R,3aS,7aR)-octahydro-1-((1S)-5-hydroxy-1,5-dimethylhexyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)- is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C27H44O3 and is characterized by its unique bicyclic structure that contributes to its biological activity. The structural complexity includes multiple stereocenters which may influence its interaction with biological targets.

2. Anti-inflammatory Effects

The anti-inflammatory potential of related cyclohexanediol derivatives has been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The structural features of 1,3-Cyclohexanediol suggest it could similarly modulate inflammatory pathways.

3. Antimicrobial Properties

Some derivatives of cyclohexanediols have demonstrated antimicrobial activities against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. Investigating the antimicrobial efficacy of this specific compound could provide insights into its therapeutic applications.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity | A study evaluating similar cyclohexanediol derivatives showed a significant reduction in oxidative stress markers in vitro. |

| Anti-inflammatory Mechanisms | Research on related compounds indicated a decrease in IL-6 and TNF-alpha levels in cell cultures treated with cyclohexanediol derivatives. |

| Antimicrobial Efficacy | A comparative study found that certain cyclohexanediol derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration of this compound's antimicrobial properties. |

The biological activities of 1,3-Cyclohexanediol may be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure can facilitate electron donation to free radicals.

- Enzyme Inhibition : The compound might interact with enzymes involved in inflammatory pathways or microbial metabolism.

- Membrane Disruption : Its lipophilic nature could allow it to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Q. Q1: What synthetic strategies are employed for the stereoselective synthesis of this compound, and how are key intermediates validated?

Answer: The synthesis typically involves multi-step regioselective hydroxylation and olefin conjugation. For example, the (1R,3R)-configuration is achieved via enzymatic or chiral auxiliary-mediated hydroxylation of cyclohexene precursors . Key intermediates, such as the octahydroindenyl moiety, are validated using NMR spectroscopy (e.g., -NMR coupling constants to confirm E/Z isomerism) and HPLC-MS to monitor reaction progress . The stereochemical integrity of the 5-hydroxy-1,5-dimethylhexyl side chain is confirmed via polarimetry and X-ray crystallography .

Advanced Structural Analysis

Q. Q2: How can researchers resolve contradictions in reported stereochemical assignments for the indenylidene-ethylidene backbone?

Answer: Discrepancies arise due to overlapping signals in NMR spectra. A combined approach is recommended:

- Variable-temperature NMR to distinguish diastereotopic protons.

- DFT-based computational modeling to predict -NMR chemical shifts and compare with experimental data .

- Single-crystal X-ray diffraction for unambiguous assignment, focusing on the 4H-inden-4-ylidene torsion angles . Contradictions in literature often stem from incomplete NOE (Nuclear Overhauser Effect) data; thus, - NOESY experiments at 600 MHz are critical .

Biological Activity Profiling

Q. Q3: What in vitro models are suitable for evaluating the vitamin D receptor (VDR) binding affinity of this compound?

Answer: This compound is a synthetic analog of 1α-hydroxycholecalciferol (Alfacalcidol), targeting VDR. Standard assays include:

- Competitive radioligand binding assays using -1,25(OH)D in human intestinal carcinoma (Caco-2) cells .

- Luciferase reporter gene assays in HEK293 cells transfected with VDR-responsive elements to measure transcriptional activation .

Dose-response curves (EC) should account for the compound’s epimerization stability in cell culture media, verified via LC-MS/MS .

Methodological Optimization

Q. Q4: How can regioselectivity challenges in the 2-methylenecyclohexanediol core be addressed during synthesis?

Answer: Regioselective introduction of the methylene group requires:

- Protecting group strategies : Temporary silylation of the 1,3-diols to direct methylenation at C2 via Grubbs’ olefin metathesis .

- Microwave-assisted synthesis to enhance reaction kinetics and reduce side products (e.g., over-oxidation) .

Post-reaction analysis via GC-FID quantifies byproducts like 4-methylidene isomers, which can be minimized using chiral Pd catalysts .

Data Contradiction Analysis

Q. Q5: How should researchers interpret conflicting bioactivity data between cell-based and cell-free assays?

Answer: Discrepancies often arise from metabolic instability or protein binding in cell-based systems. Methodological solutions include:

- Stability studies : Incubate the compound in cell lysates and analyze degradation via UPLC-QTOF .

- Surface plasmon resonance (SPR) to measure direct VDR binding in cell-free systems, controlling for serum protein interference .

Cross-validation with molecular dynamics simulations (e.g., GROMACS) can identify structural motifs affecting binding kinetics .

Computational Modeling

Q. Q6: What computational tools are recommended for predicting the compound’s membrane permeability?

Answer: Use molecular dynamics (MD) simulations with CHARMM36 force fields to model lipid bilayer interactions. Key parameters:

- LogP values calculated via COSMO-RS to estimate hydrophobicity .

- Permeability coefficients (P) derived from artificial membrane assays (e.g., PAMPA) .

Combine with quantitative structure-permeability relationship (QSPR) models using descriptors like polar surface area (<60 Å) and hydrogen bond count .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。